molecular formula C3H7ClO B141029 3-Chloro-1-propanol CAS No. 627-30-5

3-Chloro-1-propanol

Cat. No. B141029
CAS RN: 627-30-5
M. Wt: 94.54 g/mol
InChI Key: LAMUXTNQCICZQX-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of 3-Chloro-1-propanol

Synthesis Analysis The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, was achieved using Saccharomyces cerevisiae reductase expressed in Escherichia coli. The enzyme YOL151W showed high activity and enantioselectivity, converting the substrate to the (S)-alcohol with 100% enantiomeric excess. Optimal conditions were identified, and a homology model based on Sporobolomyces salmonicolor carbonyl reductase was constructed to understand the exclusive production of the (S)-alcohol .

Molecular Structure Analysis The molecular structure of 3-chloro-2-chloromethyl-1-propene was studied using electron diffraction, revealing a mixture of conformers. The most stable conformer was identified as gauche with specific bond lengths and angles determined. This study provides insight into the structural aspects of chlorinated propanols . Similarly, the gas-phase structure of 3-chloro-1-propene was determined, with the gauche conformer being the most abundant. The molecular parameters were refined using constraints from ab initio calculations .

Chemical Reactions Analysis The genotoxicity of 1,3-dichloro-2-propanol was investigated, and it was found that epichlorohydrin, formed chemically in the test buffer, is responsible for genotoxic effects. This suggests that the reactivity of chlorinated propanols can lead to the formation of genotoxic compounds . Additionally, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in beta-adrenergic receptor blockers synthesis, was improved using whole cell preparations containing native enzymes, highlighting the potential for biocatalytic reactions involving chlorinated propanols .

Physical and Chemical Properties Analysis The adsorption behavior of 3-chloro-1-phenyl-1-propanol enantiomers was studied, fitting well to the Langmuir isotherm model. The mass transfer kinetics significantly influenced the band profiles in chromatography, emphasizing the importance of physical properties in separation processes . The molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and chlorobutanol were analyzed, revealing strong intermolecular Cl⋯H(O) dipolar interactions in their condensed phases and providing information on their vibrational properties .

Scientific Research Applications

Asymmetric Synthesis and Biocatalysis

3-Chloro-1-propanol has been utilized as a chiral intermediate in the synthesis of antidepressant drugs. A study demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This process involved various microbial reductases, highlighting the potential of yeast reductase in producing the (S)-alcohol with high efficiency and specificity (Y. Choi et al., 2010).

Surface Chemistry and Material Science

3-Chloro-1-propanol's ability to covalently bind onto silicon surfaces through thermal dissociation has been investigated. This compound forms Si−O−CH2−CH2−CH2−Cl surface intermediates, useful in material science for constructing organic layers on silicon surfaces (Y. Shao et al., 2010).

Biochemical Analysis and Detection Techniques

In the field of biochemical analysis, 3-Chloro-1-propanol has been identified in soy sauce using a headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry. This method demonstrates its applicability in identifying trace levels of 3-Chloro-1-propanol in food matrices (Maw-rong Lee et al., 2007).

Environmental Microbiology

Research in environmental microbiology has shown the degradation of chlorinated compounds, like 3-Chloro-1-propanol, by specific bacterial strains. This aspect is significant for bioremediation and environmental cleanup efforts (N. Kasai et al., 1990).

Safety And Hazards

3-Chloro-1-propanol is toxic by ingestion and inhalation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

properties

IUPAC Name

3-chloropropan-1-ol
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InChI

InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2
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InChI Key

LAMUXTNQCICZQX-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CCl
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Molecular Formula

C3H7ClO
Record name 3-CHLOROPROPANOL-1
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DSSTOX Substance ID

DTXSID9024809
Record name 3-Chloro-1-propanol
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Molecular Weight

94.54 g/mol
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Physical Description

3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals., Colorless liquid; [CAMEO]
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Boiling Point

320 to 329 °F at 760 mmHg (NTP, 1992)
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Flash Point

164 °F (NTP, 1992)
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992)
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Density

1.13 to 1.15 at 68 °F (NTP, 1992)
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Vapor Pressure

1.2 [mmHg]
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Product Name

3-Chloro-1-propanol

CAS RN

627-30-5, 28064-81-5
Record name 3-CHLOROPROPANOL-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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